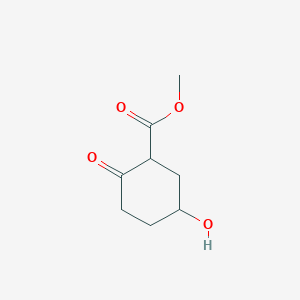
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclohexanone and contains both a hydroxyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydroxylation of methyl 2-oxocyclohexanecarboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-2-oxocyclohexane-1-carboxylate or 5-carboxy-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl 5-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of methyl 5-substituted-2-oxocyclohexane-1-carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic interactions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxocyclohexane-1-carboxylate
- Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
CAS-Nummer |
113093-40-6 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
HQWXWNYESIUABE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


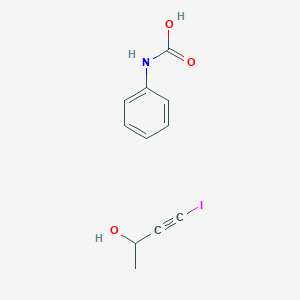
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
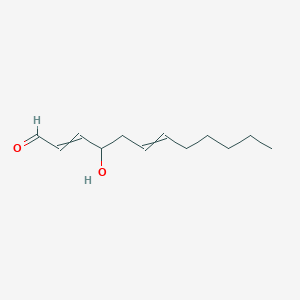
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
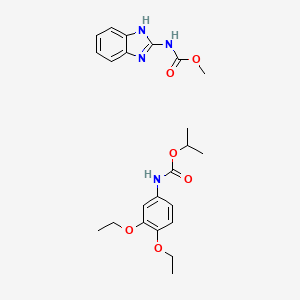
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
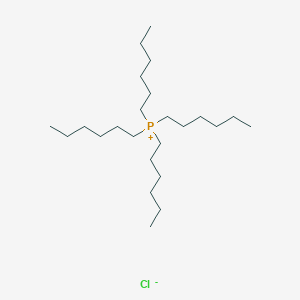
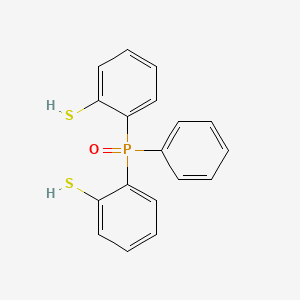
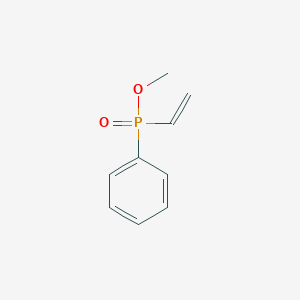
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
